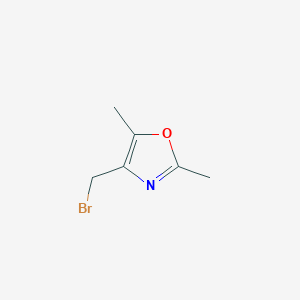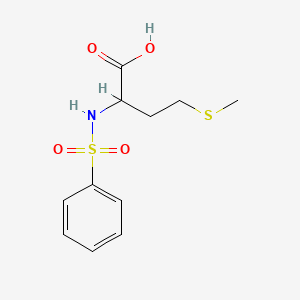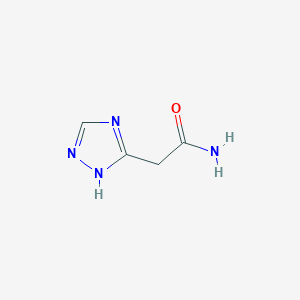
2-(1H-1,2,4-Triazol-5-yl)acetamide
Übersicht
Beschreibung
“2-(1H-1,2,4-Triazol-5-yl)acetamide” is a compound that contains a 1,2,4-triazole ring. This ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements. Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The specific synthesis process for “2-(1H-1,2,4-Triazol-5-yl)acetamide” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-Triazol-5-yl)acetamide” is characterized by the presence of a 1,2,4-triazole ring. The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1,2,4-Triazole derivatives, including “2-(1H-1,2,4-Triazol-5-yl)acetamide”, have shown promising results as anticancer agents . In a study, novel 1,2,4-triazole derivatives were synthesized and their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antifungal Applications
1,2,4-Triazole compounds have been linked to a variety of pharmacological actions in recent years, including antifungal effects . They have been used as active pharmaceutical scaffolds due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Antibacterial Applications
1,2,4-Triazole compounds, including “2-(1H-1,2,4-Triazol-5-yl)acetamide”, have been used as antibacterial agents . Their ability to form hydrogen bonds with different targets improves their pharmacokinetics and pharmacological properties, making them effective in combating bacterial infections .
Antiviral Applications
1,2,4-Triazole compounds have also been used as antiviral drugs . Their unique chemical structure allows them to interact with various viral targets, inhibiting viral replication and spread .
Anti-Inflammatory Applications
1,2,4-Triazole compounds have been associated with anti-inflammatory effects . They can modulate the body’s inflammatory response, potentially providing relief in conditions characterized by excessive inflammation .
Anticonvulsant Applications
1,2,4-Triazole compounds have been linked to anticonvulsant actions . They can interact with various targets in the nervous system, potentially reducing the frequency and severity of seizures .
Zukünftige Richtungen
The future directions for “2-(1H-1,2,4-Triazol-5-yl)acetamide” could involve further investigations on this scaffold to harness its optimum antibacterial potential. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Eigenschaften
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3(9)1-4-6-2-7-8-4/h2H,1H2,(H2,5,9)(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJKVFXYRYHZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



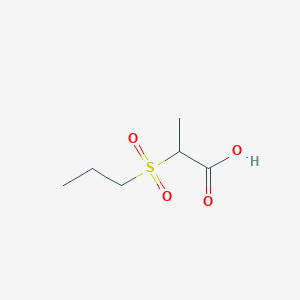
![2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B3387995.png)
![2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid](/img/structure/B3387998.png)
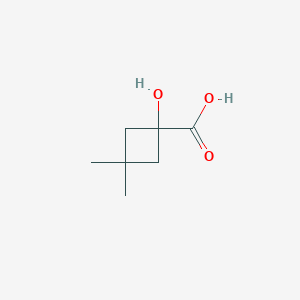
![3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid](/img/structure/B3388009.png)
![2-[(4-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388019.png)
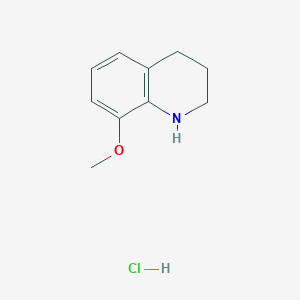
![2-[(3-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388032.png)
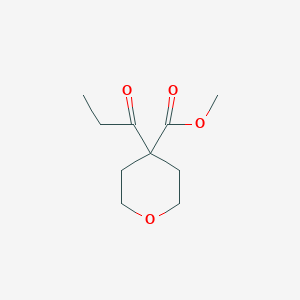
![Octahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B3388043.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3388051.png)
